![molecular formula C11H14ClN3O2 B1345547 zinc;2-methoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride CAS No. 67801-08-5](/img/structure/B1345547.png)
zinc;2-methoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride
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Overview
Description
zinc;2-methoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride is a chemical compound with the molecular formula C11H14Cl4N3O2Zn. It is known for its use in various chemical reactions and applications, particularly in the field of organic synthesis. This compound is a diazonium salt, which is a class of organic compounds that contain a diazonium group (-N2+), making it highly reactive and useful in various chemical transformations .
Preparation Methods
The synthesis of zinc;2-methoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride typically involves the diazotization of 2-methoxy-4-(morpholin-4-yl)aniline. The process includes the following steps:
Diazotization: The aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Formation of Tetrachlorozincate: The diazonium salt is then reacted with zinc chloride to form the tetrachlorozincate complex.
Industrial production methods may involve similar steps but on a larger scale, with careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
zinc;2-methoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and amines, leading to the formation of substituted benzene derivatives.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds, which are often used as dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common reagents and conditions used in these reactions include acidic or basic media, reducing agents like sodium sulfite, and coupling partners like phenols and amines. Major products formed from these reactions include substituted benzene derivatives, azo compounds, and aniline derivatives.
Scientific Research Applications
zinc;2-methoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various aromatic compounds.
Medicine: It is involved in the development of diagnostic reagents and test papers for medical applications.
Industry: The compound is used in the production of dyes and pigments through azo coupling reactions.
Mechanism of Action
The mechanism of action of zinc;2-methoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride primarily involves the reactivity of the diazonium group. The diazonium group is highly electrophilic, allowing it to undergo substitution and coupling reactions with various nucleophiles. The formation of azo compounds through coupling reactions involves the interaction of the diazonium group with electron-rich aromatic compounds, leading to the formation of a new nitrogen-nitrogen double bond .
Comparison with Similar Compounds
Similar compounds to zinc;2-methoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride include other diazonium salts such as:
- 2-Methoxy-4-(morpholin-4-yl)benzenediazonium chloride
- 2,5-Dibutoxy-4-(morpholin-4-yl)benzenediazonium tetrachlorozincate (2:1)
- 2-Methoxy-4-(4-morpholinyl)benzenediazonium chloride
These compounds share similar reactivity due to the presence of the diazonium group but differ in their substituents and counterions, which can influence their solubility, stability, and specific applications .
Properties
CAS No. |
67801-08-5 |
---|---|
Molecular Formula |
C11H14ClN3O2 |
Molecular Weight |
255.70 g/mol |
IUPAC Name |
2-methoxy-4-morpholin-4-ylbenzenediazonium;chloride |
InChI |
InChI=1S/C11H14N3O2.ClH/c1-15-11-8-9(2-3-10(11)13-12)14-4-6-16-7-5-14;/h2-3,8H,4-7H2,1H3;1H/q+1;/p-1 |
InChI Key |
MCPCYRWSQKCNSZ-UHFFFAOYSA-M |
SMILES |
COC1=C(C=CC(=C1)N2CCOCC2)[N+]#N.COC1=C(C=CC(=C1)N2CCOCC2)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCOCC2)[N+]#N.[Cl-] |
67801-08-5 | |
Origin of Product |
United States |
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